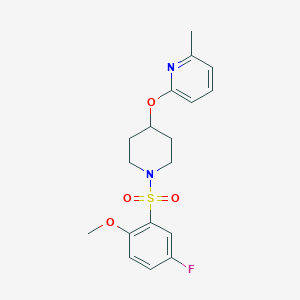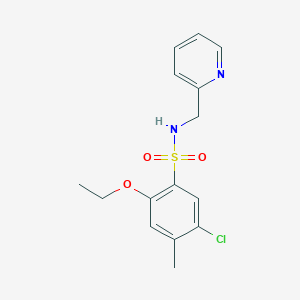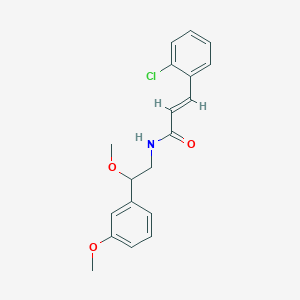![molecular formula C21H23N5O2 B2831234 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide CAS No. 1006860-97-4](/img/structure/B2831234.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a pyrazole ring (a type of heterocyclic aromatic organic compound), a cyclopenta[d]pyrimidin ring (a type of heterocyclic aromatic organic compound), and an acetamide group .
Molecular Structure Analysis
The structure of similar compounds has been characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .Chemical Reactions Analysis
Reactions of similar compounds with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .科学的研究の応用
Metabolic Studies and Pharmacokinetics
Compounds with complex structures similar to 2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide often undergo detailed metabolic, excretion, and pharmacokinetic studies. For instance, studies on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, in humans have provided valuable insights into the drug's behavior in the body, including absorption rates, half-life, and excretion patterns through urine and feces (Shilling et al., 2010). Such studies are crucial for understanding the safety and efficacy of new therapeutic agents.
Environmental Exposure and Toxicology
Research into the environmental exposure and toxicological effects of pesticides and insecticides is another area where related compounds are studied. For example, the presence of organophosphorus and pyrethroid compounds, known as developmental neurotoxicants, in the environment and their exposure to preschool children have been explored to understand public health implications (Babina et al., 2012). Such studies highlight the importance of monitoring and regulating chemical exposure to protect vulnerable populations.
Cancer Research
Heterocyclic amines, similar in structural complexity to the compound of interest, have been investigated for their carcinogenic potential. Studies have measured the presence of these compounds in human urine and linked them to dietary intake, demonstrating continual exposure through food and potential implications for cancer risk (Ushiyama et al., 1991). Research in this field contributes to understanding how dietary habits and environmental exposures might influence cancer development.
Neuroinflammation and Imaging Studies
Compounds like this compound could potentially be used in neuroinflammation research or as imaging agents. For instance, novel radioligands have been developed for imaging translocator protein (TSPO), a marker of neuroinflammation, using PET scans in humans (Endres et al., 2009). Such studies are pivotal for diagnosing and understanding neurological diseases.
特性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-12-15(2)26(23-14)21-22-18-11-7-10-17(18)20(28)25(21)13-19(27)24(3)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFQELWDGWWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)

![4-(azepan-1-yl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2831158.png)

![3-phenyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B2831162.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2831163.png)





![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2831169.png)
![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)